(E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid
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Overview
Description
(E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to an (E)-1,2-diphenyloct-1-en-1-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid typically involves the reaction of (E)-1,2-diphenyloct-1-en-1-yl halide with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), ligand (e.g., triphenylphosphine), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or phenols.
Substitution: Formation of substituted boronic acid derivatives.
Scientific Research Applications
(E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a key reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .
Comparison with Similar Compounds
(E)-1,2-Diphenylethene: Similar structure but lacks the boronic acid group.
1,3-Diphenyl-2-propen-1-one (Chalcone): Contains a similar diphenyl structure but with a different functional group.
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar in having a substituted phenyl group.
Uniqueness: (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in Suzuki-Miyaura coupling reactions, where it serves as a crucial building block for constructing complex organic molecules .
Properties
Molecular Formula |
C20H25BO2 |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
[(E)-1,2-diphenyloct-1-enyl]boronic acid |
InChI |
InChI=1S/C20H25BO2/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)20(21(22)23)18-14-9-6-10-15-18/h5-10,12-15,22-23H,2-4,11,16H2,1H3/b20-19- |
InChI Key |
XWESSAZNUQEYKK-VXPUYCOJSA-N |
Isomeric SMILES |
B(/C(=C(/CCCCCC)\C1=CC=CC=C1)/C2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C(=C(CCCCCC)C1=CC=CC=C1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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